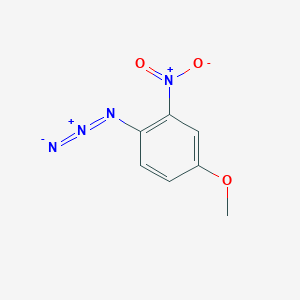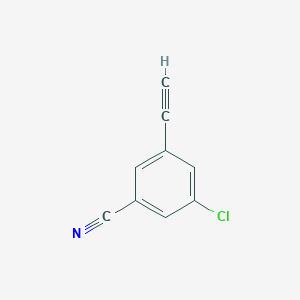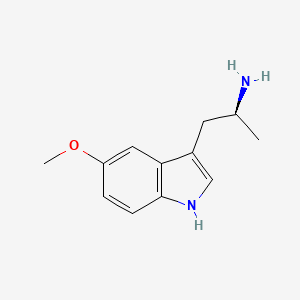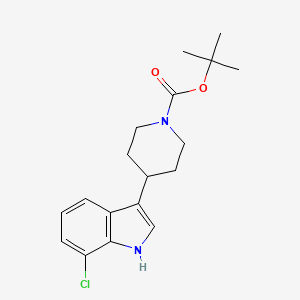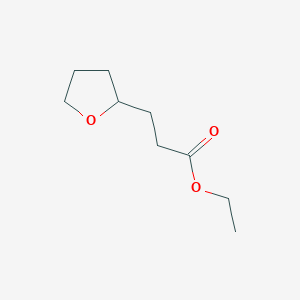
Ethyl tetrahydrofurfurylacetate
Descripción general
Descripción
Ethyl tetrahydrofurfurylacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is known for its fruity, sweet aroma, making it a valuable component in the perfume and flavoring industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl tetrahydrofurfurylacetate can be synthesized through the reductive etherification of furfural with ethanol in the presence of a catalyst. This process involves the hydrogenation of furfural followed by etherification . The reaction typically employs commercial palladium catalysts supported on activated carbon and is conducted under continuous flow conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process combining hydrogenation and reaction with a strong Bronsted acid catalyst in batch conditions . This method ensures high selectivity and yield of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl tetrahydrofurfurylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Sodium hydride (NaH) or potassium hydride (KH) are popular choices for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and aldehydes.
Reduction: Different alcohols.
Substitution: Ethers and other substituted esters.
Aplicaciones Científicas De Investigación
Ethyl tetrahydrofurfurylacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of ethyl tetrahydrofurfurylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl tetrahydrofurfurylacetate can be compared with other similar compounds, such as:
Tetrahydrofurfuryl acetate: Known for its fruity, ethereal odor.
2-Methyltetrahydrofuran: A bio-based solvent with similar applications.
2,5-Dimethyltetrahydrofuran: Another bio-based solvent used in similar contexts.
Uniqueness: this compound stands out due to its specific combination of properties, including its pleasant aroma, stability, and versatility in various chemical reactions. Its unique structure allows it to be used in a wide range of applications, from fragrances to industrial solvents .
Propiedades
Número CAS |
4525-36-4 |
|---|---|
Fórmula molecular |
C10H20N2O |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-(2,4,6-trimethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-5-10(13)12-8(2)6-11(4)7-9(12)3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
JHFYKGNJFTVPPY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C(CN(CC1C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




